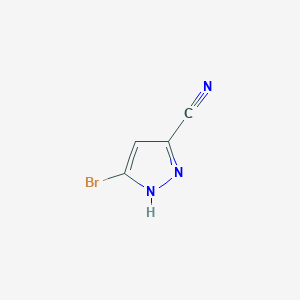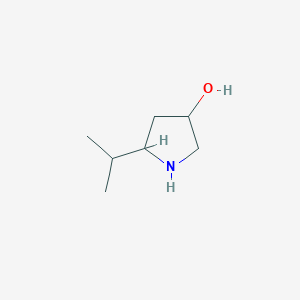
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C6H4ClLiN2O2 and a molecular weight of 178.50 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a lithium salt derivative of pyridazine, a heterocyclic compound containing nitrogen atoms.
Preparation Methods
The preparation of Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate involves the synthesis of the pyridazine ring followed by the introduction of the lithium salt. The synthetic route typically includes the following steps:
Synthesis of 4-chloro-6-methylpyridazine-3-carboxylic acid: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Formation of the lithium salt: The carboxylic acid group is then neutralized with lithium hydroxide or lithium carbonate to form the lithium salt.
Chemical Reactions Analysis
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound can be used in studies involving lithium’s effects on biological systems, particularly in the context of its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate involves its interaction with various molecular targets. Lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which play roles in cellular signaling pathways . These interactions can lead to changes in cellular processes, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate can be compared with other lithium salts and pyridazine derivatives:
Lithium Carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion but differs in its anionic component.
4-chloro-6-methylpyridazine-3-carboxylic acid: The precursor to the lithium salt, it lacks the lithium ion and has different chemical properties.
Other Pyridazine Derivatives: Compounds such as pyridazinone derivatives have different substituents and can exhibit varied biological activities.
The uniqueness of this compound lies in its specific combination of the lithium ion with the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4ClLiN2O2 |
|---|---|
Molecular Weight |
178.5 g/mol |
IUPAC Name |
lithium;4-chloro-6-methylpyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5ClN2O2.Li/c1-3-2-4(7)5(6(10)11)9-8-3;/h2H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
JTALLEVVLXCYFG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=C(N=N1)C(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)



![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)

![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
